molecular formula C16H15NO3S B5881377 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide

Cat. No. B5881377
M. Wt: 301.4 g/mol
InChI Key: ZKXHBAWBKAELCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide is a chemical compound that has been the center of scientific research due to its potential applications in the field of medicine. It is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide involves the inhibition of the activity of a specific enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to induce apoptosis in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide in lab experiments is its specificity for COX-2. This allows researchers to study the effects of COX-2 inhibition without affecting the activity of other enzymes. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide. One direction is to further investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Another direction is to explore its potential as a cancer therapy, particularly in combination with other anticancer agents. Additionally, there is potential for the development of new synthetic methods for the production of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide with increased yield and solubility.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide has been accomplished using different methods. One of the methods involves the reaction of 2-(methylthio)benzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2-(methylthio)benzoic acid with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling agent. These methods have been optimized to increase the yield of the compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide has been studied extensively for its potential applications in the field of medicine. It has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to have antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-21-15-5-3-2-4-12(15)16(18)17-11-6-7-13-14(10-11)20-9-8-19-13/h2-7,10H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXHBAWBKAELCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.